molecular formula C12H15N3O B1622525 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 506407-84-7

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1622525
M. Wt: 217.27 g/mol
InChI Key: OISTTWCWVFSFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-tert-Butylphenyl)-8-methyl-1,5-naphthyridine was prepared by the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .

Scientific Research Applications

Application 1: Use in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” is used in the synthesis of other organic compounds. For instance, it is used in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and "3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine" .
  • Methods of Application or Experimental Procedures: In one procedure, a solution of 5-nitroisophthaloyl dichloride and 4-tert-butylbenzhydrazide in CHCl3 was heated to reflux for 12 hours. The solvent was then removed in vacuum, the residue was dried and combined with freshly distilled POCl3. The solution was heated to reflux for 3 hours until evolution of HCl ceased . In another procedure, a solution of a reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine. The reaction mixture was heated to reflux for 90 minutes .
  • Results or Outcomes: The procedures resulted in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine”. The yields were not optimized and the procedures could be improved for better results .

Application 2: Use in Solubility Studies

  • Specific Scientific Field: Physical Chemistry .
  • Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .
  • Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .
  • Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .

Application 3: Use in Synthesis of 1,5-Naphthyridines

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .
  • Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .
  • Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Application 4: Use in Solubility Studies

  • Specific Scientific Field: Physical Chemistry .
  • Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .
  • Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .
  • Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .

Application 5: Use in Synthesis of 1,5-Naphthyridines

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .
  • Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .
  • Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Safety And Hazards

The safety data sheet for a related compound, 5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-ylhydrosulfide, suggests that it should be used with caution and is not recommended for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISTTWCWVFSFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372268
Record name 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

506407-84-7
Record name 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

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